REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2]([NH2:8])=[CH:3][C:4]([NH2:7])=[CH:5][CH:6]=1.N1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:16](Cl)(=[O:25])[CH:17]=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH2:27]>O1CCOCC1>[C:11]([NH:8][C:2]1[C:1]([CH3:9])=[CH:6][CH:5]=[C:4]([NH:7][C:16](=[O:25])[CH:17]=[CH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:3]=1)(=[O:27])[CH:12]=[CH:13][C:14]1[CH:15]=[CH:5][CH:6]=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC(=CC1)N)N)C
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 liter, 4 neck, flask equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, water condenser, and dropping
|
Type
|
CUSTOM
|
Details
|
funnel was placed
|
Type
|
TEMPERATURE
|
Details
|
To this cooled
|
Type
|
ADDITION
|
Details
|
The addition required 0.5 hr
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
during which time the temperature of the flask and its contents was maintained between 25°-30° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the contents of the flask
|
Type
|
STIRRING
|
Details
|
to stir at 25°-30° C. for an additional 0.5 hr
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the precipitation of light amber color solids
|
Type
|
FILTRATION
|
Details
|
The solids were collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
partially dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from 1,4-dioxane giving 98.0 grams (85.5% ) of light lemon color crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization of this material from ethyl alcohol containing powdered charcoal
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)NC=1C(=CC=C(C1)NC(C=CC1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g | |
YIELD: PERCENTYIELD | 64.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |